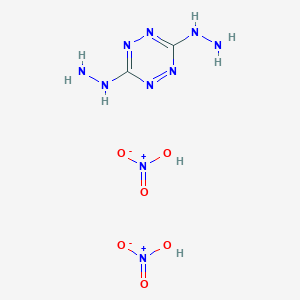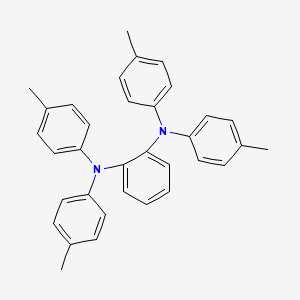
1,2-Benzenediamine, N,N,N',N'-tetrakis(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- is a complex organic compound with a molecular formula of C62H92N6. This compound is known for its unique structure, which includes multiple aromatic rings and amine groups. It is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
The synthesis of 1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- typically involves the reaction of 1,2-benzenediamine with 4-methylphenyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Applications De Recherche Scientifique
1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The aromatic rings can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)- can be compared with other similar compounds, such as:
1,2-Benzenediamine, N,N,N’,N’-tetramethyl-: This compound has a similar structure but with methyl groups instead of 4-methylphenyl groups, leading to different chemical properties and applications.
N,N,N’,N’-Tetrakis(4-carboxyphenyl)-1,4-phenylenediamine: This compound has carboxyphenyl groups, which can affect its solubility and reactivity compared to 1,2-Benzenediamine, N,N,N’,N’-tetrakis(4-methylphenyl)-.
Propriétés
Numéro CAS |
169509-13-1 |
|---|---|
Formule moléculaire |
C34H32N2 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
1-N,1-N,2-N,2-N-tetrakis(4-methylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C34H32N2/c1-25-9-17-29(18-10-25)35(30-19-11-26(2)12-20-30)33-7-5-6-8-34(33)36(31-21-13-27(3)14-22-31)32-23-15-28(4)16-24-32/h5-24H,1-4H3 |
Clé InChI |
KAHJCJLXCFPNGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC=C3N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


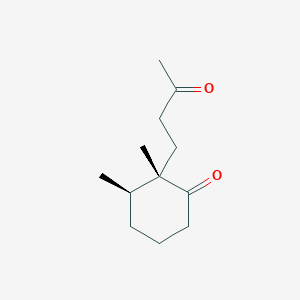
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)

![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)
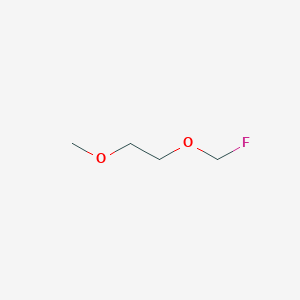
![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
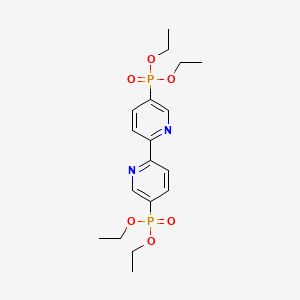

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
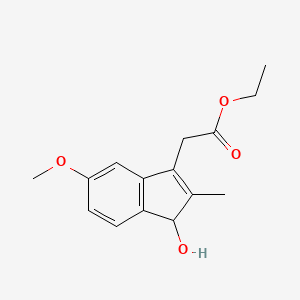
![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
